Diethylhexyl isophorone diisocyanate

Description

Isophorone Diisocyanate (IPDI), chemically designated as 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (CAS 4098-71-9), is an aliphatic diisocyanate with a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.29 g/mol . It exists as a mixture of stereoisomers, contributing to its unique reactivity and physical properties.

Properties

CAS No. |

185568-15-4 |

|---|---|

Molecular Formula |

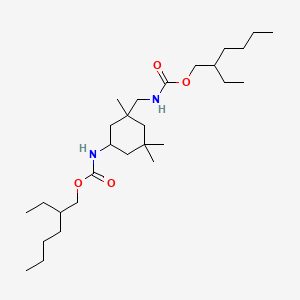

C28H54N2O4 |

Molecular Weight |

482.75 |

IUPAC Name |

2-ethylhexyl N-[3-[(2-ethylhexoxycarbonylamino)methyl]-3,5,5-trimethylcyclohexyl]carbamate |

InChI |

InChI=1S/C28H54N2O4/c1-8-12-14-22(10-3)18-33-25(31)29-21-28(7)17-24(16-27(5,6)20-28)30-26(32)34-19-23(11-4)15-13-9-2/h22-24H,8-21H2,1-7H3,(H,29,31)(H,30,32) |

InChI Key |

XQEIGFORGRLJGC-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OCC(CC)CCCC)C |

Synonyms |

DIETHYLHEXYL IPDI |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Differences

Key Insights :

- IPDI : Cycloaliphatic structure provides UV stability and resistance to hydrolysis, ideal for outdoor coatings .

- HDI : Linear aliphatic structure offers flexibility in polyurethane formulations but requires stabilization against yellowing .

- TDI/MDI : Aromatic structures confer high reactivity and mechanical strength but degrade under UV exposure, limiting outdoor use .

Functional Advantages :

Toxicity and Handling

Regulatory Profiles :

- IPDI’s lower volatility compared to TDI reduces inhalation risks but necessitates skin exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.